molecular formula C14H12N2O2S B14115947 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole

1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B14115947
M. Wt: 272.32 g/mol
InChI Key: FVLROZWNSOUHED-UHFFFAOYSA-N
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Description

1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzimidazole core substituted with a m-tolylsulfonyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(p-Tolylsulfonyl)-1H-benzo[d]imidazole
  • 1-(o-Tolylsulfonyl)-1H-benzo[d]imidazole
  • 1-(m-Tolylsulfonyl)-1H-imidazole

Uniqueness: 1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other tolylsulfonyl-substituted imidazoles, it exhibits different binding affinities and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

1-(3-methylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C14H12N2O2S/c1-11-5-4-6-12(9-11)19(17,18)16-10-15-13-7-2-3-8-14(13)16/h2-10H,1H3

InChI Key

FVLROZWNSOUHED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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